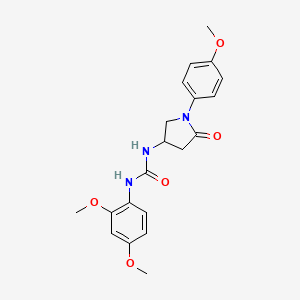
1-(2,4-Dimethoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, also known as DMPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Anticancer Activity
A study by Feng et al. (2020) synthesized and evaluated a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives for their antiproliferative activity against various cancer cell lines. The derivatives exhibited significant effects, with one compound demonstrating potent inhibitory activity comparable to the positive-control sorafenib, suggesting potential as BRAF inhibitors for cancer therapy (Jian Feng et al., 2020).
Apoptosis Induction and Autophagy
Another study focused on AKF-D52, a phenoxypyrimidine urea derivative, which induced apoptosis and cytoprotective autophagy in non-small cell lung cancer cells. The compound's action mechanism involves the mitochondrial pathway and reactive oxygen species production, highlighting its potential as a therapeutic agent for lung cancer (Hyo-Sun Gil et al., 2021).
Antimicrobial Evaluation
Research by Rani et al. (2014) explored the synthesis, characterization, and antimicrobial evaluation of novel imidazole ureas containing dioxaphospholanes. These compounds were tested against various microbial strains, demonstrating the potential of urea derivatives in developing new antimicrobial agents (V. Rani et al., 2014).
Neuropharmacological Applications
Piccoli et al. (2012) investigated the effects of selective orexin-1 receptor antagonists on compulsive food consumption in a binge eating model in rats. The study found that these antagonists, including urea derivatives, could selectively reduce binge eating without affecting standard food pellet intake, suggesting a major role of orexin-1 receptor mechanisms in binge eating and potential therapeutic applications (L. Piccoli et al., 2012).
Corrosion Inhibition
Mistry et al. (2011) evaluated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives on mild steel in hydrochloric acid solutions. The study showed that these derivatives effectively inhibit corrosion, providing insights into the development of new corrosion inhibitors (B. Mistry et al., 2011).
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-26-15-6-4-14(5-7-15)23-12-13(10-19(23)24)21-20(25)22-17-9-8-16(27-2)11-18(17)28-3/h4-9,11,13H,10,12H2,1-3H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRXSFPKHGFDTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-fluorophenyl)ethyl]-1-(3-methoxyphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2810814.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2810815.png)
![N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2810816.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2810817.png)



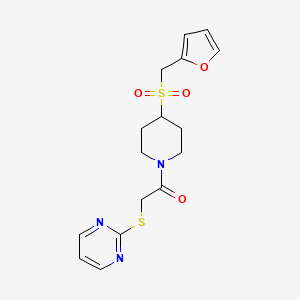
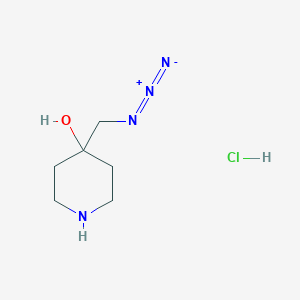
![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2810831.png)
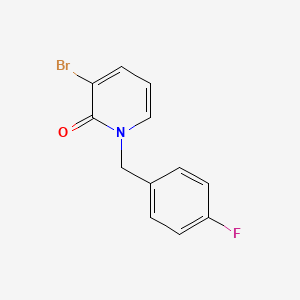
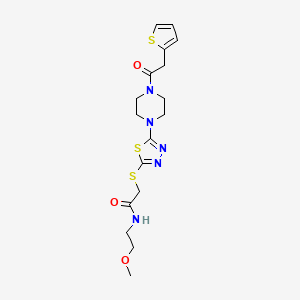
![1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2810836.png)
![1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2810837.png)